Cas no 1569043-20-4 (2-(5-Acetamido-2-methylphenoxy)propanoic acid)

2-(5-Acetamido-2-methylphenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 1569043-20-4
- 2-(5-acetamido-2-methylphenoxy)propanoic acid
- EN300-28276372
- 2-(5-Acetamido-2-methylphenoxy)propanoic acid
-
- Inchi: 1S/C12H15NO4/c1-7-4-5-10(13-9(3)14)6-11(7)17-8(2)12(15)16/h4-6,8H,1-3H3,(H,13,14)(H,15,16)
- InChI Key: XKJBGFVTUMTOMU-UHFFFAOYSA-N
- SMILES: O(C(C(=O)O)C)C1C=C(C=CC=1C)NC(C)=O
Computed Properties
- Exact Mass: 237.10010796g/mol
- Monoisotopic Mass: 237.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 1.4
2-(5-Acetamido-2-methylphenoxy)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276372-10g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 10g |
$3992.0 | 2023-09-09 | ||
Enamine | EN300-28276372-0.1g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-28276372-5.0g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-28276372-2.5g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-28276372-0.05g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 0.05g |
$780.0 | 2025-03-19 | |
Enamine | EN300-28276372-0.25g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28276372-5g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 5g |
$2692.0 | 2023-09-09 | ||
Enamine | EN300-28276372-10.0g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-28276372-0.5g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-28276372-1.0g |
2-(5-acetamido-2-methylphenoxy)propanoic acid |
1569043-20-4 | 95.0% | 1.0g |
$928.0 | 2025-03-19 |
2-(5-Acetamido-2-methylphenoxy)propanoic acid Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
2. Book reviews
-
4. Book reviews
Additional information on 2-(5-Acetamido-2-methylphenoxy)propanoic acid
Introduction to 2-(5-Acetamido-2-methylphenoxy)propanoic acid (CAS No. 1569043-20-4)
2-(5-Acetamido-2-methylphenoxy)propanoic acid, identified by the Chemical Abstracts Service (CAS) number 1569043-20-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a phenoxypropionic acid backbone, modified with an acetamido group at the 5-position of the phenyl ring and a methyl substituent at the 2-position. The unique structural features of this molecule make it a promising candidate for further investigation in various biochemical pathways and therapeutic applications.
The structure of 2-(5-Acetamido-2-methylphenoxy)propanoic acid consists of a propionic acid moiety linked to a phenoxy group, which itself is attached to an acetamide moiety. The presence of the acetamido group introduces a polar amide functionality, enhancing the compound's solubility in polar solvents and potentially influencing its interactions with biological targets. Additionally, the methyl group at the 2-position of the phenyl ring may contribute to steric hindrance and electronic effects, further modulating the compound's pharmacological properties.
In recent years, there has been growing interest in phenoxypropionic acid derivatives due to their potential biological activities. These compounds have been explored for their roles in modulating inflammatory responses, enzyme inhibition, and other pharmacological mechanisms. The acetamido group in 2-(5-Acetamido-2-methylphenoxy)propanoic acid is particularly noteworthy, as it is often found in bioactive molecules that interact with proteins and enzymes. This functional group can serve as a hinge-binding motif, facilitating interactions with target proteins in biological systems.
One of the most compelling aspects of 2-(5-Acetamido-2-methylphenoxy)propanoic acid is its potential application in drug discovery. The compound's structural framework suggests that it may exhibit properties similar to known pharmacological agents, making it a valuable scaffold for further chemical modification and optimization. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic efficacy.
Recent studies have highlighted the importance of phenoxypropionic acid derivatives in addressing various diseases. For instance, some derivatives have shown promise in treating inflammatory disorders by inhibiting key enzymes involved in the inflammatory cascade. The methyl substituent at the 2-position of the phenyl ring in 2-(5-Acetamido-2-methylphenoxy)propanoic acid may play a crucial role in modulating these interactions, potentially enhancing its anti-inflammatory effects.
The acetamido group also contributes to the compound's potential bioactivity by serving as a site for hydrogen bonding interactions with biological targets. This feature is particularly relevant in drug design, where precise molecular interactions are critical for achieving desired pharmacological outcomes. The presence of both polar and non-polar regions in 2-(5-Acetamido-2-methylphenoxy)propanoic acid allows it to interact effectively with both hydrophilic and hydrophobic components of biological systems.
In addition to its potential therapeutic applications, 2-(5-Acetamido-2-methylphenoxy)propanoic acid has been studied for its role in biochemical pathways related to metabolism and signal transduction. The compound's ability to interact with enzymes and receptors suggests that it may influence key cellular processes, making it a candidate for further investigation in areas such as metabolic disorders and neurodegenerative diseases.
The synthesis of 2-(5-Acetamido-2-methylphenoxy)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed various synthetic routes to produce this compound, each with its own advantages and limitations. The use of advanced catalytic methods has improved the efficiency of these synthetic processes, making it more feasible to produce larger quantities of the compound for research purposes.
One notable aspect of 2-(5-Acetamido-2-methylphenoxy)propanoic acid is its stability under various conditions, which makes it suitable for long-term storage and transportation. This stability is crucial for pharmaceutical applications, where maintaining the integrity of active ingredients is essential for ensuring efficacy.
The pharmacokinetic properties of 2-(5-Acetamido-2-methylphenoxy)propanoic acid are also an area of active research. Studies have begun to explore how this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is critical for developing effective dosing regimens and predicting potential side effects.
In conclusion, 2-(5-Acetamido-2-methylphenoxy)propanoic acid (CAS No. 1569043-20-4) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features, combined with its potential bioactivity, make it an attractive molecule for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for future therapeutic applications.
1569043-20-4 (2-(5-Acetamido-2-methylphenoxy)propanoic acid) Related Products
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)




